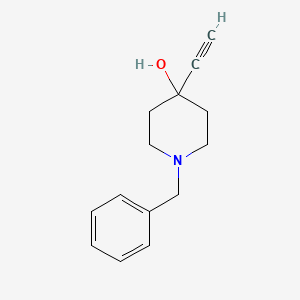

1-Benzyl-4-ethynylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-ethynylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-2-14(16)8-10-15(11-9-14)12-13-6-4-3-5-7-13/h1,3-7,16H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGAZNNGWOJESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCN(CC1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches

Development of Related Ethynylpiperidine Derivatives

Elucidation of Conformational Preferences and Torsional Angles

The crystallographic data would provide precise information on the conformation of the piperidine (B6355638) ring. It is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The analysis would determine whether the substituents at the C-4 position (ethynyl and hydroxyl groups) and the N-1 position (benzyl group) are in axial or equatorial positions. The torsional angles defining the orientation of the benzyl (B1604629) group relative to the piperidine ring and the geometry around the C-4 stereocenter would be accurately determined, providing a detailed and rigid picture of the molecule's solid-state conformation.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy is a powerful analytical technique employed to investigate the three-dimensional structure of chiral molecules, such as 1-Benzyl-4-ethynylpiperidin-4-ol. This method relies on the differential interaction of chiral compounds with left- and right-circularly polarized light. The resulting data provides crucial information regarding the stereochemistry of a molecule and is instrumental in determining its enantiomeric purity. The primary techniques within chiroptical spectroscopy include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of polarized light as a function of wavelength. For a chiral molecule like this compound, each enantiomer will rotate the plane of polarized light to an equal and opposite extent. A solution containing a single enantiomer will exhibit a characteristic ORD spectrum, while a racemic mixture (equal amounts of both enantiomers) will show no optical rotation. The magnitude and sign of the specific rotation at a given wavelength can be used to quantify the enantiomeric excess (ee) in a sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Similar to ORD, the enantiomers of this compound will produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration and enantiomeric purity of the sample. This makes CD a highly sensitive method for assessing the enantiomeric composition and confirming the stereochemical integrity of a synthesized chiral compound.

The application of these chiroptical techniques is fundamental in the development and quality control of enantiomerically pure pharmaceuticals. While specific experimental data for this compound is not extensively available in public literature, the principles of chiroptical spectroscopy provide a robust framework for its potential analysis. Hypothetical data based on the typical behavior of similar chiral molecules is presented in the tables below to illustrate the expected outcomes of such an analysis.

| Spectroscopic Technique | Parameter Measured | Application to this compound |

| Optical Rotatory Dispersion (ORD) | Specific Rotation ([α]) at various wavelengths | Determination of the direction and magnitude of optical rotation for each enantiomer. Quantification of enantiomeric excess. |

| Circular Dichroism (CD) | Molar Ellipticity ([θ]) at various wavelengths | Identification of chromophores near the chiral center. Confirmation of enantiomeric identity and purity through characteristic Cotton effects. |

| Hypothetical Chiroptical Data for Enantiomers of this compound | |

| Enantiomer | Specific Rotation ([α]D) |

| (+)-1-Benzyl-4-ethynylpiperidin-4-ol | Positive Value |

| (-)-1-Benzyl-4-ethynylpiperidin-4-ol | Negative Value |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for determining the structure of organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would be employed to fully characterize 1-Benzyl-4-ethynylpiperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Conformational Analysis

NMR spectroscopy is a powerful tool for probing the atomic connectivity and spatial arrangement of atoms in a molecule. Both ¹H and ¹³C NMR would provide critical information for this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the piperidine (B6355638) ring, the ethynyl (B1212043) group, and the hydroxyl group. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) would likely resonate as a singlet around 3.5 ppm. The piperidine ring protons would exhibit complex splitting patterns in the aliphatic region (typically 1.5-3.0 ppm) due to their diastereotopic nature and coupling with each other. The ethynyl proton would give a characteristic singlet at approximately 2.5 ppm, and the hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The aromatic carbons of the benzyl group would be observed between 127 and 138 ppm. The benzylic methylene carbon would be expected around 63 ppm. The quaternary carbon of the piperidine ring attached to the hydroxyl and ethynyl groups would appear around 68 ppm. The other piperidine ring carbons would resonate in the range of 40-50 ppm. The two carbons of the ethynyl group would have characteristic shifts, with the terminal alkyne carbon appearing around 75 ppm and the internal alkyne carbon around 83 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, aiding in the determination of the preferred conformation of the piperidine ring and the orientation of the benzyl and ethynyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl Aromatic CH | 7.2-7.4 (m) | 127-130 |

| Benzyl Quaternary C | - | ~138 |

| Benzylic CH₂ | ~3.5 (s) | ~63 |

| Piperidine CH₂ (axial & equatorial) | 1.5-3.0 (m) | ~40-50 |

| Piperidine C-4 | - | ~68 |

| Ethynyl CH | ~2.5 (s) | ~75 |

| Ethynyl C | - | ~83 |

| Hydroxyl OH | Variable (br s) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group. A sharp, weak band around 3300 cm⁻¹ would be characteristic of the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretch would appear as a weak absorption around 2100 cm⁻¹. The aromatic C-H stretching vibrations of the benzyl group would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine and benzyl methylene groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Alkynyl (≡C-H) | Stretching | ~3300 (sharp, weak) |

| Alkynyl (C≡C) | Stretching | ~2100 (weak) |

| Aromatic (C-H) | Stretching | >3000 |

| Aliphatic (C-H) | Stretching | <3000 |

| Aromatic (C=C) | Stretching | 1450-1600 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₄H₁₇NO), the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be measured and compared to the calculated theoretical mass. This would confirm the molecular formula and rule out other potential structures with the same nominal mass. The fragmentation pattern observed in the mass spectrum could also provide valuable structural information, such as the loss of the benzyl group or water.

X-ray Crystallography for Solid-State Structure Determination

Should this compound form suitable single crystals, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles.

Chemical Reactivity and Transformation Studies

Reactions Involving the Ethynyl (B1212043) Moiety

The terminal alkyne is the most reactive site for carbon-carbon bond formation, participating in a variety of powerful coupling reactions.

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its mild conditions, high yields, and broad functional group tolerance. The terminal alkyne of 1-benzyl-4-ethynylpiperidin-4-ol is an ideal substrate for CuAAC reactions.

When reacted with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, this compound is expected to yield the corresponding 1,2,3-triazole derivative. The copper catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, activates the alkyne for the [3+2] cycloaddition with the azide. The resulting triazole ring is a stable, aromatic linker used extensively in drug discovery to connect different molecular fragments.

Table 1: Representative CuAAC Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Benzyl (B1604629) Azide | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)piperidin-4-ol |

| This compound | Phenyl Azide | CuI | 1-Benzyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperidin-4-ol |

This table represents expected products based on established CuAAC reaction mechanisms.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The terminal alkyne of this compound makes it a suitable partner for reactions like the Sonogashira coupling.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst. google.comwhiterose.ac.uk This reaction would connect the ethynyl carbon of this compound to an aryl or vinyl group, providing access to a wide array of substituted derivatives. The reaction is typically carried out under mild conditions using a base like triethylamine. colab.ws The versatility of the Sonogashira reaction has led to its widespread use in the synthesis of natural products, pharmaceuticals, and organic materials. whiterose.ac.ukcolab.ws

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. nih.govcdnsciencepub.com While the ethynyl group of this compound would not directly participate as the alkene component, its derivatives could be used in Heck reactions. For example, if the alkyne is first converted to a vinyl group, it could then undergo a Heck reaction.

Table 2: Predicted Sonogashira Coupling Products

| Alkyne Substrate | Coupling Partner (Ar-X) | Catalyst System | Expected Product |

| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-Benzyl-4-(phenylethynyl)piperidin-4-ol |

| This compound | 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Benzyl-4-((4-pyridinyl)ethynyl)piperidin-4-ol |

This table illustrates potential products based on the well-established Sonogashira reaction protocol.

The propargyl alcohol functionality in this compound allows for hydration and cyclization reactions.

Hydration of the alkyne, typically under acidic or metal-catalyzed (e.g., mercury, gold, or ruthenium) conditions, would likely lead to the formation of an α-hydroxy ketone (an acyloin) or undergo Meyer-Schuster rearrangement to form an α,β-unsaturated ketone.

Cyclization reactions can also be envisioned. For instance, intramolecular cyclization could occur, potentially involving the piperidine (B6355638) nitrogen or the tertiary alcohol. Base-catalyzed cyclization could lead to the formation of fused or spirocyclic systems. nih.gov Acid-catalyzed conditions, such as the Prins cyclization, could also be employed to construct new ring systems. beilstein-journals.org These transformations highlight the potential of this compound as a building block for complex heterocyclic structures.

Transformations at the Piperidine Nitrogen Atom

The tertiary amine of the piperidine ring is another key site for chemical modification.

The nitrogen atom in the piperidine ring, being a tertiary amine, can undergo quaternization . This reaction involves treatment with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. cdnsciencepub.comacs.org This transformation introduces a permanent positive charge and can significantly alter the molecule's physical and biological properties.

N-Dealkylation , specifically N-debenzylation, is a crucial transformation for modifying the piperidine nitrogen. The benzyl group can be removed through various methods:

Catalytic Hydrogenolysis: This is a common method involving hydrogen gas and a palladium catalyst (e.g., Pd/C). google.com

Acid-mediated Cleavage: Strong acids can sometimes be used for debenzylation. google.com

Oxidative Cleavage: Reagents like phosgene (B1210022) or triphosgene (B27547) can effectively remove the benzyl group, typically forming a carbamoyl (B1232498) chloride intermediate. nih.gov

Removal of the benzyl group yields the secondary amine, 4-ethynylpiperidin-4-ol (B138888), which serves as a versatile intermediate for further functionalization. prepchem.com

The N-benzyl group can be replaced with a wide variety of other substituents to modulate the compound's properties. Following N-debenzylation, the resulting secondary amine can be reacted with various electrophiles to introduce new N-substituents.

Table 3: Potential N-Substituent Modifications

| Reagent | Resulting N-Substituent | Reaction Type |

| Acyl Chlorides (RCOCl) | Acyl group (RCO-) | N-Acylation |

| Sulfonyl Chlorides (RSO₂Cl) | Sulfonyl group (RSO₂-) | N-Sulfonylation |

| Alkyl Halides (R-X) | Alkyl group (R-) | N-Alkylation |

| Aldehydes/Ketones | Substituted alkyl group | Reductive Amination |

Steric Effects: Large, bulky N-substituents can sterically hinder reactions at the nearby ethynyl and hydroxyl groups.

Electronic Effects: Electron-withdrawing groups (e.g., acyl, sulfonyl) decrease the basicity of the piperidine nitrogen and can influence the reactivity of other parts of the molecule. Conversely, electron-donating alkyl groups increase the nitrogen's basicity.

This ability to easily modify the N-substituent makes this compound and its derivatives valuable scaffolds in the design of targeted molecules, as seen in the development of various piperidine-based compounds. whiterose.ac.uknih.govect-journal.kz

Computational Chemistry and Molecular Modeling

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy, which dictates the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. nih.gov This method is used to determine the optimized molecular geometry and to calculate various electronic properties that are crucial for predicting chemical reactivity. For 1-Benzyl-4-ethynylpiperidin-4-ol, DFT calculations at a suitable level of theory (e.g., B3LYP with a 6-311G basis set) can elucidate its ground state properties. orientjchem.org

Key parameters obtained from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. nih.gov

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). orientjchem.org For this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the π-system of the ethynyl (B1212043) group, indicating these as potential sites for hydrogen bonding or electrophilic interaction. orientjchem.org

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. nih.gov |

| Dipole Moment | 2.1 Debye | Measures overall molecular polarity. |

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable, low-energy spatial arrangements of the atoms. Computational methods, including molecular mechanics and quantum mechanics, are employed to systematically explore the molecule's conformational space. nih.gov

For this compound, key flexible bonds include the bond connecting the benzyl (B1604629) group to the piperidine (B6355638) nitrogen and the bonds within the piperidine ring itself. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the substituents (benzyl, ethynyl, and hydroxyl groups) can be either axial or equatorial, leading to different conformers. Dihedral driver calculations can be performed to systematically rotate key bonds and map the potential energy surface, revealing energy minima that correspond to stable conformers. nih.gov NMR studies on related 1-benzylpiperidine (B1218667) structures have corroborated that the heterocyclic ring often prefers a half-chair conformation with bulky substituents in pseudo-equatorial positions to enhance stability. nih.gov

| Conformer | Piperidine Ring Conformation | Key Substituent Orientations | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | Chair | Benzyl (Equatorial), Ethynyl (Equatorial) | 0.00 |

| 2 | Chair | Benzyl (Equatorial), Ethynyl (Axial) | +1.5 |

| 3 | Twist-Boat | - | +5.8 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. d-nb.info This method is crucial for understanding the molecular basis of a drug's mechanism of action and for screening virtual libraries of compounds against a biological target.

For this compound, molecular docking can be used to predict how it interacts with the active site of a target protein. The process involves placing the ligand in various positions and orientations within the receptor's binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. ijpbs.com

Studies on structurally similar piperidine derivatives have demonstrated successful application of docking to predict interactions with targets like renin and viral proteases. nih.govijpbs.com For example, docking studies on 2,6-diphenylpiperidin-4-ol (B8612959) derivatives against renin revealed key hydrogen bond interactions with residues such as THR-77 and ASP-32. ijpbs.com Similarly, for this compound, docking could reveal crucial interactions, such as hydrogen bonds formed by its hydroxyl group, π-π stacking involving its benzyl ring, and potential interactions with the ethynyl group. The predicted binding energy provides a quantitative measure of the ligand's affinity for the target, helping to prioritize compounds for further experimental testing. ijpbs.com

| Parameter | Result |

|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Predicted Interacting Residues | LEU-25, VAL-33, ALA-50, LYS-52, GLU-90, TYR-92 |

| Key Interactions | Hydrogen bond with LYS-52 (hydroxyl group); π-π stacking with TYR-92 (benzyl ring) |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR are methodologies used to correlate the chemical structure of a series of compounds with their biological activity. These analyses are essential for optimizing lead compounds to improve their potency and selectivity. nih.gov

QSAR modeling involves the development of a mathematical equation that relates the biological activity of compounds to their physicochemical properties, which are quantified by molecular descriptors. walisongo.ac.id These descriptors can be calculated from the 2D or 3D structure of the molecule and fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic net charges, dipole moment, and HOMO/LUMO energies. They are crucial for modeling electrostatic and orbital-based interactions. walisongo.ac.id

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and molar refractivity. nih.gov

Hydrophobic Descriptors: The most common is LogP, the logarithm of the partition coefficient between octanol (B41247) and water, which models the molecule's lipophilicity and ability to cross cell membranes.

Topological Descriptors: These are numerical indices derived from the 2D graph of the molecule, describing its connectivity and branching. nih.gov

For a series of derivatives based on the this compound scaffold, these descriptors would be calculated for each analogue. A statistical method, such as multiple linear regression, would then be used to build a QSAR model. researchgate.net Such models, which have been successfully developed for other 1-benzylpiperidine series, can predict the activity of new, unsynthesized compounds and provide insight into which structural features are most important for the desired biological effect. nih.govnih.gov

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Hydrophobic | LogP | Membrane permeability and binding to hydrophobic pockets. |

| Electronic | Partial Charge on Hydroxyl Oxygen | Strength of hydrogen bonding with the receptor. |

| Steric | Molar Refractivity (MR) | Size constraints and dispersion forces within the binding site. nih.gov |

| Topological | Topochemical Index (τ) | Overall molecular shape and branching. nih.gov |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. These models serve as 3D queries for screening large compound databases to identify novel molecules with potential activity.

For scaffolds related to this compound, pharmacophore models are frequently developed to explore their potential as inhibitors for various biological targets. For instance, in the pursuit of dual inhibitors for schizophrenia targeting the serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, a pharmacophore model was generated from a dataset of piperidine and piperazine (B1678402) derivatives. nih.gov The most successful hypothesis, AAHPRRR_1, comprised seven features: one hydrogen-bond acceptor, one hydrophobic group, one positive ionizable feature, and three aromatic rings. nih.gov This model, with a high survival score of 6.465, was then used to screen the ZINC database, leading to the identification of novel potential lead compounds. nih.gov

Similarly, pharmacophore models have been crucial in identifying inhibitors for other targets. For sigma-1 (σ1) receptor ligands, a 3D pharmacophore model was built based on a series of 31 benzo[d]oxazol-2(3H)-one derivatives, many containing piperidine moieties. acs.org The optimal model consisted of five features: a positive ionizable group, a hydrogen bond acceptor, and three hydrophobic features, yielding a strong correlation coefficient of 0.89 in a 3D-QSAR model. acs.org In another example, a pharmacophore model for α7 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists, based on known agonists, was used to screen the ChemDiv database, successfully identifying a piperidine-spirooxadiazole derivative as a potent antagonist. bohrium.com

These examples underscore the utility of pharmacophore modeling and virtual screening. By abstracting the key interaction features of a known set of active molecules, researchers can computationally filter vast chemical libraries to find diverse structures, including those based on the this compound core, that are likely to be active, thereby prioritizing synthetic and testing efforts.

Table 1: Example Pharmacophore Features for Piperidine-Based Ligands

| Target | Pharmacophore Features | Study Reference |

|---|---|---|

| 5-HT2A/D2 Receptors | 1 H-Bond Acceptor, 1 Hydrophobic, 1 Positive Ion, 3 Aromatic Rings | nih.gov |

| Sigma-1 (σ1) Receptor | 1 Positive Ionizable, 1 H-Bond Acceptor, 3 Hydrophobic | acs.org |

| HDAC2 | 1 H-Bond Acceptor, 1 H-Bond Donor, 1 Hydrophobic, 1 Aromatic Ring | nih.gov |

| DNA Gyrase B | 1 H-Bond Acceptor, 2 H-Bond Donors, 1 Hydrophobic, 1 Aromatic Ring | acs.org |

This table is illustrative of pharmacophore models developed for various targets using piperidine-containing compound libraries.

Scaffold Hopping and Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising compound. Scaffold hopping is a key strategy within this phase, involving the replacement of a molecule's core structure (scaffold) with a chemically different one while preserving its biological activity. nih.gov This can lead to compounds with improved properties, novel intellectual property, and potentially different side-effect profiles. nih.govresearchgate.net

Computational methods are instrumental in identifying new scaffolds that can mimic the functionality of an existing one, such as the benzylpiperidine core. These approaches can range from simple substructure searches to more complex 3D shape and pharmacophore matching.

One prominent example involves the development of neurokinin-3 receptor (NK3R) antagonists. Starting with a known antagonist, fezolinetant, which features a triazolopiperazine substructure, a scaffold hopping approach was used to design novel heterocyclic scaffolds to reduce potential environmental toxicity. researchgate.net This led to the synthesis of an isoxazolo[3,4–c]piperidine derivative that retained moderate antagonistic activity while having more favorable environmental decomposition properties. researchgate.net In another study focused on Alzheimer's disease, researchers designed and synthesized novel molecules based on the structure of donepezil, which contains a benzylpiperidine moiety. researchgate.net By replacing the benzylpiperidine ring with different heterocyclic scaffolds like pyrrolidone-2-one, quinoline, and indoline-2-one, they successfully identified new compounds with potent acetylcholinesterase (AChE) inhibitory activity. researchgate.net These studies demonstrate that computational analysis can guide the replacement of a core scaffold to achieve specific design goals.

Both ligand-based and structure-based design principles are heavily employed in the optimization of leads containing the benzylpiperidine scaffold.

Ligand-based design relies on knowledge of other molecules that bind to the target of interest. A primary example is Quantitative Structure-Activity Relationship (QSAR) modeling. In a study on N-benzylpiperidine analogs as acetylcholinesterase inhibitors, a 2D-QSAR model was developed. nih.govsemanticscholar.org The model revealed that key structural properties like polar surface area, dipole moment, and molecular weight were critical for inhibitory activity. nih.govsemanticscholar.org This model was then used to computationally design eleven new molecules predicted to have superior activity. semanticscholar.org Similarly, 3D-QSAR studies on quinoline-aminopiperidine inhibitors of DNA gyrase B yielded robust CoMFA and CoMSIA models that guided the design of new, more potent compounds. nih.gov

Structure-based design leverages the 3D structural information of the biological target, typically obtained from X-ray crystallography or cryo-electron microscopy. This approach allows for the rational design of ligands that fit precisely into the target's binding site. For instance, the discovery of potent HIV-1 protease inhibitors involved designing molecules with a piperidine scaffold as the P2-ligand. plos.org Molecular docking of the designed compounds into the protease active site provided clear insights into the binding interactions, guiding the synthesis of derivatives with inhibitory concentrations in the low nanomolar range. plos.org In another example, the crystal structure of the enzyme renin was used to optimize a series of 3,5-disubstituted piperidine inhibitors. nih.gov The structure revealed that the basic nitrogen of the piperidine ring interacted with the catalytic aspartic acid residues, mimicking the transition state and leading to highly potent and selective inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Protein-Ligand Stability

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the physical movements of atoms and molecules over time. For compounds like this compound and its analogs, MD simulations are crucial for understanding the stability of the protein-ligand complex and the dynamics of their interactions.

MD simulations are frequently used to validate the results of molecular docking. While docking provides a static snapshot of a likely binding pose, MD simulations assess whether this pose is stable in a more realistic, dynamic environment that includes solvent molecules and thermal fluctuations. researchgate.netunisi.itresearchgate.net In a study of piperidine-based cholinesterase inhibitors, MD simulations were performed on the docked complexes. researchgate.net The stability of the complex was evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time. Stable RMSD fluctuations indicated a stable binding complex, corroborating the docking findings. researchgate.net

Furthermore, MD simulations can reveal the specific interactions that contribute most to binding affinity and stability. For benzylpiperidine derivatives designed as monoacylglycerol lipase (B570770) (MAGL) inhibitors, MD simulations lasting over 90% of the simulation time showed a stable triad (B1167595) of hydrogen bond interactions, confirming a reversible but potent binding mechanism. unisi.it In another study on sigma-1 receptor ligands, MD simulations of a potent piperidine-based compound revealed the crucial amino acid residues involved in the interaction, providing a roadmap for future structure-based optimization. rsc.org These simulations can quantify the stability of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions, offering a detailed understanding of the protein-ligand recognition process.

Table 2: Example Molecular Docking and MD Simulation Results for Piperidine Derivatives

| Compound Class / Derivative | Target Enzyme | Docking Score (kcal/mol) | MD Simulation Stability (RMSD) | Study Reference |

|---|---|---|---|---|

| Piperidine-based 2H chromen-2-one | BChE | -37.44 | Stable complex confirmed | researchgate.net |

| Piperidine-based 2H chromen-2-one | AChE | -33.67 | Stable complex confirmed | researchgate.net |

| N-benzylpiperidine analog (M1) | AChE | -12.6 | Stable in active site over 100 ns | nih.govsemanticscholar.org |

| N-benzylpiperidine analog (M2) | AChE | -13.0 | Stable in active site over 100 ns | nih.govsemanticscholar.org |

| Thiophene sulfonamide (7e) | InhA | >11 | Stable dynamic behavior | nih.gov |

| Benzylpiperidine (28) | MAGL | - | Stable H-bond triad >90% of simulation | unisi.it |

This table presents selected computational results from various studies to illustrate the application of these methods to piperidine-containing scaffolds.

Biological and Mechanistic Research

Exploration of Potential Biological Targets and Pathways Mediated by Piperidine (B6355638) Scaffolds

The inherent structural features of the piperidine ring allow for its interaction with a variety of biological macromolecules, leading to a broad spectrum of pharmacological effects.

Piperidine-based compounds have demonstrated significant affinity for various receptors within the central nervous system, most notably sigma (σ) receptors and the dopamine (B1211576) transporter (DAT).

Sigma (σ) Receptors: The σ1 receptor, in particular, has been a target of interest for piperidine-containing ligands. researchgate.netnih.gov These receptors are implicated in a range of neurological disorders. nih.govchemrxiv.org Studies have revealed that the basic nitrogen of the piperidine ring is a key pharmacophoric element, forming crucial interactions with acidic residues like glutamate (B1630785) within the receptor's binding site. chemrxiv.org The substitution pattern on the piperidine ring and the nature of the N-substituent significantly influence binding affinity and selectivity for σ1 receptors over other receptors like the dopamine D4 receptor. For instance, certain 3- and 4-hydroxypiperidine (B117109) derivatives have been identified as potent σ1 modulators. chemrxiv.org Research has highlighted that specific aromatic or benzylic groups attached to the piperidine scaffold can engage in π-π stacking interactions, further enhancing binding. chemrxiv.org

Dopamine Transporter (DAT): The dopamine transporter is another key target for piperidine-based molecules. nih.gov Cocaine, a well-known DAT inhibitor, functions by binding to the transporter and preventing the reuptake of dopamine. nih.gov Researchers have explored piperidine-containing compounds as potential DAT inhibitors, aiming for therapeutic applications. Structure-activity relationship (SAR) studies on a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines have shown that the aminopiperidine moiety can serve as a bioisosteric replacement for a piperazine (B1678402) ring, leading to compounds with high to moderate DAT affinities. nih.gov

Table 1: Receptor Binding Data for Representative Piperidine Scaffolds

| Compound/Scaffold | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| 3-Hydroxypiperidine Derivative | σ1 Receptor | 18.3 | researchgate.net |

| 3-Hydroxypiperidine Derivative | D4 Receptor | 425.6 | researchgate.net |

| Benzimidazole Piperidine Derivative (10a) | σ1 Receptor | 8.3 | researchgate.net |

| Benzimidazole Piperidine Derivative (10a) | D4 Receptor | 4,280 | researchgate.net |

| Benzimidazole Piperidine Derivative (10b) | σ1 Receptor | 3.1 | researchgate.net |

The piperidine moiety is also a common feature in inhibitors of various enzymes critical to physiological processes.

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of AChE is a therapeutic strategy for conditions characterized by cholinergic deficits. Donepezil, a piperidine derivative, is a well-established, reversible AChE inhibitor used in the management of Alzheimer's disease. mdpi.com It is believed to bind to the peripheral anionic site of the enzyme. mdpi.com Numerous studies have explored novel piperidine-hydrazone derivatives and other piperidine-based compounds as potential AChE inhibitors. researchgate.netnih.gov For example, certain piperidine-3-carbohydrazide-hydrazones have demonstrated moderate to good inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, making it a target for antimicrobial and anticancer therapies. diva-portal.orgresearchgate.net Researchers have designed and synthesized piperidine-based thiosemicarbazones as potential DHFR inhibitors. researchgate.net In one study, a series of these compounds exhibited potent inhibition of DHFR, with some derivatives showing high activity. researchgate.net

Table 2: Enzyme Inhibition Data for Piperidine Derivatives

| Compound Class | Target Enzyme | Inhibition (IC50) | Reference |

| Piperidine-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | 13.70 ± 0.25 µM to 47.30 ± 0.86 µM | researchgate.net |

| Piperidine-3-carbohydrazide-hydrazone (3g) | Acetylcholinesterase (AChE) | 4.32 µM | nih.gov |

| Piperidine-3-carbohydrazide-hydrazone (3j) | Butyrylcholinesterase (BuChE) | 1.27 µM | nih.gov |

| Piperidine-hydrazone derivative (11) | Butyrylcholinesterase (BuChE) | 35.30 ± 1.11 μM | researchgate.net |

Ion channels, which are fundamental to cellular excitability and signaling, can be modulated by various small molecules, including those containing a piperidine scaffold. nih.gov The activity of these channels is subject to regulation through various mechanisms, including direct binding of modulators. nih.gov Alkaloids, a class of naturally occurring compounds that often feature piperidine or related heterocyclic rings, have been shown to modulate the function of ion channels. nih.gov For instance, certain alkaloids can alter the properties of the lipid membrane, which in turn affects the function of embedded ion channels. nih.gov Specifically, benzylamines and the black pepper alkaloid piperine (B192125) can influence membrane dipole potential and lipid ordering, thereby regulating the activity of channels formed by antimicrobial agents. nih.gov While direct studies on 1-benzyl-4-ethynylpiperidin-4-ol are not extensively detailed in this context, the broader research on piperidine-containing molecules suggests a potential for interaction with and modulation of ion channel function.

In Vitro Biological Activity Studies of this compound and its Derivatives

The biological effects of this compound and its chemical relatives have been investigated in various in vitro systems to elucidate their cellular responses and potential therapeutic applications.

Cell-based assays are crucial for understanding the functional consequences of a compound's interaction with its biological targets. For piperidine derivatives, these assays often involve measuring changes in cell signaling pathways, cell viability, and other cellular processes. For example, in the context of dopamine D2 receptor modulation, compounds are evaluated for their ability to influence β-arrestin recruitment and cAMP signaling pathways. google.com Furthermore, the cytotoxic or anti-proliferative effects of novel piperidine derivatives are frequently assessed against various cancer cell lines. nih.gov The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is a common method used in these studies. researchgate.net

The anti-proliferative properties of piperidine-containing compounds have been a significant area of research, particularly in the context of cancer.

Anti-Proliferative Effects: A variety of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives incorporating a substituted piperidine moiety have been synthesized and evaluated for their cytotoxic potential against several human leukemia cell lines, including both lymphoid and myeloid types. nih.gov Some of these compounds have demonstrated notable activity against leukemia cells while exhibiting lower toxicity towards normal hematopoietic cells, indicating a degree of selectivity. nih.gov The anti-proliferative effects of other piperidine derivatives have also been linked to their interaction with the anti-estrogen binding site, as seen with 4-benzylphenoxy-N ethyl morpholine (B109124). nih.gov

Growth-Modulating Effects: While the primary focus of research on this compound and its analogues has been in the context of human cell lines and disease models, the broader class of piperidine alkaloids has known biological activities in other organisms. However, specific studies detailing the plant growth-stimulating effects of this compound are not prominently available in the reviewed literature.

Table 3: Anti-Proliferative Activity of Representative Piperidine Derivatives

| Compound Series | Cell Line(s) | Observed Effect | Reference |

| Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylates | Human leukemia cell lines (Jurkat, U266, K562, U937, HL60) | Interesting cytotoxic potential against all tested leukemia cell lines. | nih.gov |

| 4-benzylphenoxy-N ethyl morpholine | Human breast cancer cells (MCF7) | Inhibition of cell growth mediated by the anti-estrogen binding site. | nih.gov |

Research on this compound Remains Undisclosed

Scientific investigation into the biological activities and molecular mechanisms of the chemical compound this compound has not been publicly documented. Extensive searches of available scientific literature and research databases have yielded no specific information regarding its anti-virulence, anti-inflammatory, or other therapeutic properties.

Consequently, there is no available data to report on the following areas of research for this compound:

:

Anti-Virulence and Anti-Inflammatory Mechanistic Investigations: No studies were found that explored the potential of this compound to inhibit virulence factors in pathogens or to modulate inflammatory responses. The general principles of anti-virulence strategies aim to disarm pathogens rather than kill them, thereby reducing the selective pressure for drug resistance. frontiersin.orgmdpi.comekb.eg Similarly, anti-inflammatory research often focuses on the modulation of key signaling pathways and the production of inflammatory mediators. nih.govmdpi.com However, no such investigations have been published for the specific compound .

Mechanistic Insights into Ligand-Biological Target Interactions:

Elucidation of Ligand-Protein Interaction Profiles: There is no information detailing the binding of this compound to any specific protein targets. Understanding these interactions is crucial for elucidating a compound's mechanism of action.

Modulation of Intracellular Signaling Pathways and Gene Expression: No research has been published on the effects of this compound on intracellular signaling cascades or its ability to alter gene expression. Such studies are fundamental to understanding how a compound influences cellular behavior and function.

The Role of this compound and its Core Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals. echemi.com Its derivatives are integral to over 70 commercial drugs, spanning a wide array of therapeutic areas including central nervous system modulators, analgesics, antihistamines, and anti-cancer agents. echemi.com This prevalence stems from the piperidine unit's ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. Within this critical class of compounds, this compound emerges as a significant synthetic building block, embodying the versatility of the piperidine framework for creating novel and complex bioactive molecules.

Applications in Medicinal Chemistry and Drug Discovery Scaffold Based Design

The strategic use of established molecular frameworks, or scaffolds, is a fundamental principle in drug discovery. This approach leverages a core chemical structure known to interact with biological targets and systematically modifies it to optimize therapeutic properties. The piperidine (B6355638) scaffold, and specifically intermediates like 1-Benzyl-4-ethynylpiperidin-4-ol, are exemplary of this scaffold-based design strategy.

The chemical structure of this compound, featuring a tertiary alcohol and a terminal alkyne (ethynyl group) on a piperidine ring, makes it a highly versatile intermediate for synthesizing more complex molecules. These functional groups serve as reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Research has demonstrated the utility of the closely related 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol (B12567172) scaffold as a precursor for compounds with significant biological activity. For instance, this intermediate has been used to synthesize fluorinated benzoate (B1203000) esters, which exhibit both local anesthetic and antiarrhythmic properties. nih.gov In these syntheses, the hydroxyl group of the piperidine core is esterified with fluorobenzoyl chloride to yield the final active compounds. nih.gov Further showcasing its versatility, the aminomethylation of esters derived from 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol has been employed to create a new series of derivatives. researchgate.netchemjournal.kz Subsequent in silico analysis of these novel compounds predicted a high probability of antibacterial, anti-inflammatory, and analgesic activities, underscoring the potential of the 4-ethynylpiperidin-4-ol (B138888) core in developing a wide range of therapeutics. researchgate.netchemjournal.kz

The N-benzyl group itself is a common feature in pharmacologically active piperidines. Patents for antiviral compounds, for example, describe the synthesis of 1-Benzyl-4-pent-1-ynyl-piperidin-4-ol, a structurally similar analog, as a key step in the development of CCR5 antagonists for potential HIV treatment. google.com These examples collectively highlight that the 4-ethynylpiperidin-4-ol framework is a valuable and adaptable starting material for building novel bioactive agents.

The piperidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is recurrently found in active pharmaceutical ingredients. chemicalbook.com Its six-membered saturated ring can adopt a stable chair conformation, providing a three-dimensional structure that can be precisely decorated with functional groups to optimize interactions with biological targets like enzymes and receptors. echemi.comgoogleapis.com

The design of new drugs based on the piperidine scaffold is guided by several key principles of rational design, primarily focusing on the structure-activity relationship (SAR). This involves systematically modifying the piperidine core and its substituents to understand how chemical changes affect biological activity.

A critical aspect of this design process is the stereochemistry of the piperidine ring. Introducing chiral centers can significantly influence a molecule's binding affinity and selectivity for its target protein. hud.ac.uk The spatial arrangement of substituents is often crucial for fitting into a protein's binding pocket.

This principle was demonstrated in the design of potent HIV-1 protease inhibitors, where the piperidine scaffold served as a novel P2-ligand. pageplace.de Researchers found that both the stereochemistry and the substitution position on the piperidine ring were "decisive for the potency" of the inhibitors. pageplace.de For example, compound 22a , which features an (R)-piperidine-3-carboxamide group, was the most effective inhibitor in the series. pageplace.de

| Compound | P2-Ligand | IC₅₀ (nM) pageplace.de |

| 22a | (R)-piperidine-3-carboxamide | 3.61 |

| 22b | (S)-piperidine-3-carboxamide | 10.3 |

| 22c | piperidine-4-carboxamide | 17.5 |

This table illustrates how the stereochemistry and substitution pattern of the piperidine ligand directly impact the inhibitory potency against HIV-1 protease.

Another design principle involves using the piperidine scaffold to correctly orient functional groups that interact with the target. In the development of novel tubulin polymerization inhibitors for cancer therapy, a series of piperidine-2,6-dione derivatives were synthesized. chemicalbook.com SAR studies revealed that the piperidine scaffold was essential for their inhibitory activity, and modifications to this core significantly impacted potency against various cancer cell lines. chemicalbook.com Compound 17a emerged as the most potent derivative in this study. chemicalbook.com

| Compound | R group | PC3 cells IC₅₀ (µM) chemicalbook.com | MCF7 cells IC₅₀ (µM) chemicalbook.com |

| 17a | 2,4-dichlorophenyl | 0.81 | 1.30 |

| 17d | Pyrrolidine | 9.37 | 5.37 |

| 17e | Piperidine | 3.52 | 2.51 |

| 17f | 3-methylpiperidine | 2.53 | 2.01 |

This table shows the antiproliferative activity of piperidine derivatives, highlighting how changes in substituents affect their potency against different cancer cell lines.

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one chemical group for another with similar physical or chemical properties, with the goal of improving the pharmacological profile of a compound. This can enhance potency, selectivity, or metabolic stability. nih.gov The piperidine ring is often a target for such replacements.

A key challenge with piperidine-containing drugs can be metabolism, particularly at the carbon atoms adjacent to the nitrogen. google.com One common bioisosteric replacement is the morpholine (B109124) ring, where an oxygen atom replaces one of the methylene (B1212753) (CH₂) groups of the piperidine ring. google.com This substitution increases the polarity of the ring, which can reduce metabolic breakdown. google.com

More recently, strained spirocyclic systems have been developed as novel piperidine bioisosteres. The 2-azaspiro[3.3]heptane scaffold, for instance, was introduced as a piperidine mimic with increased water solubility. researchgate.net A detailed study compared the physicochemical properties of amides derived from piperidine, 2-azaspiro[3.3]heptane, and 1-azaspiro[3.3]heptane. nih.gov The study found that while the spirocyclic analogs had reduced water solubility in this specific amide series, their basicity (pKa) remained nearly identical to that of the piperidine analog, demonstrating their potential to mimic the original ring in its interactions while altering other properties. nih.gov

| Compound (Amide of...) | pKa nih.gov | Water Solubility (µM) nih.gov |

| Piperidine (57 ) | 11.4 | 136 |

| 2-azaspiro[3.3]heptane (58 ) | 11.3 | 12 |

| 1-azaspiro[3.3]heptane (59 ) | 11.2 | 13 |

This table compares the basicity (pKa) and aqueous solubility of piperidine with its spirocyclic bioisosteres, showing that basicity is maintained while solubility is altered.

Once a promising piperidine-based hit compound is identified, scaffold optimization is performed to enhance its potency (the amount of drug needed to produce an effect) and selectivity (its ability to act on a specific target without affecting others). This is often achieved through systematic modification of the scaffold's substituents.

One strategy is the introduction of specific chemical groups to exploit interactions with the target protein. For example, in an effort to optimize inhibitors of Leishmania pteridine (B1203161) reductase (PTR1), researchers extended a lead compound with a polar N-acetyl piperidine amide group. google.com This modification was designed to access a hydrophilic region of the enzyme and also served to enhance the solubility of the compound. google.com

A powerful demonstration of scaffold optimization is the conversion of a 5-HT₂c receptor inhibitor into a potent antimalarial drug. Through a divergent structure-activity relationship (SAR) study, researchers systematically modified the lead compound. They found that introducing polar groups, such as in the piperidine derivative 27 , eliminated the affinity for the human 5-HT₂c receptor, thereby increasing selectivity, while maintaining potent activity against multidrug-resistant strains of Plasmodium falciparum. This highlights how targeted chemical changes can completely repurpose a scaffold for a different therapeutic goal.

Introducing substituents can also improve pharmacokinetic properties. In the development of inhibitors for the measles virus, researchers found that an initial lead compound suffered from poor water solubility. hud.ac.uk Further SAR studies showed that introducing a substituent at the 2-position of the piperidine ring effectively enhanced the aqueous solubility of the compound series, leading to a more viable drug candidate. hud.ac.uk

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. In this context, piperidine-based molecules are being developed not only as potential therapeutics but also as "chemical probes." Chemical probes are small molecules designed to selectively interact with a specific protein target in a complex biological system. They are powerful tools for studying protein function, validating new drug targets, and identifying biomarkers for disease.

The development of piperidine-based chemical probes holds significant promise for translational medicine. For example, a series of activity-based probes (ABPs) containing a piperidine-1-carboximidamide (B1295648) scaffold have been designed as potent and irreversible inhibitors of trypsin-like serine proteases, such as thrombin. These probes can be used to identify active enzymes in complex pathological samples, which could lead to new diagnostic tools or help validate these enzymes as therapeutic targets. The probe 41b was identified as a potent and selective irreversible inhibitor for thrombin.

While many novel chemical probes are developed in academic settings, their path to clinical use ("from bench to bedside") faces challenges related to safety, stability, and regulatory approval. For piperidine-based probes to realize their full translational potential, their design must consider factors like cell permeability and in vivo stability. The integration of these chemical tools with advanced analytical technologies like proteomics and whole-body imaging offers unprecedented opportunities to study drug-target interactions directly in patients, which could accelerate drug development and enable more precise medical treatments.

Conclusion and Future Perspectives

Synthesis of Key Research Advances and Contributions

Research surrounding 1-Benzyl-4-ethynylpiperidin-4-ol and its analogs has made substantial contributions to the field of medicinal chemistry. The core structure, featuring a piperidine (B6355638) ring, is a ubiquitous element in a vast number of pharmaceuticals and natural alkaloids. mdpi.com The introduction of the benzyl (B1604629) group at the nitrogen atom and the ethynyl (B1212043) and hydroxyl groups at the C4 position provides a unique combination of steric and electronic properties, making it a valuable starting material for the synthesis of more complex molecules.

A key advance lies in the application of this compound as a versatile intermediate in the synthesis of a wide array of derivatives. The ethynyl group, in particular, serves as a reactive handle for various coupling reactions, such as the Sonogashira coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. This has led to the generation of extensive libraries of novel compounds with potential therapeutic applications.

Furthermore, derivatives of this compound have shown promise in several pharmacological areas. Studies have explored their potential as cholinesterase inhibitors for the treatment of dementia, with some analogs exhibiting potent and selective activity. nih.gov The piperidine scaffold is also a common feature in antiviral and anticancer agents, and modifications of the this compound core have been investigated for these purposes. google.commdpi.com The inherent structural features of the piperidine ring, when appropriately substituted, can influence bioavailability, metabolic stability, and target engagement. mdpi.com

Identification of Unaddressed Research Questions and Methodological Challenges

Despite the progress, several research questions and methodological challenges remain. A significant gap exists in the comprehensive understanding of the structure-activity relationships (SAR) across different therapeutic targets. While specific derivatives have shown high potency, a systematic exploration of the chemical space around the this compound scaffold is needed to delineate the precise structural requirements for optimal activity and selectivity for various biological targets.

Methodologically, the synthesis of certain derivatives can be challenging. While the core synthesis of this compound itself is relatively established, the introduction of specific functionalities or the control of stereochemistry at the C4 position can be complex and may require the development of novel synthetic strategies. chemicalbook.com Furthermore, the development of more efficient and environmentally benign synthetic routes remains an ongoing endeavor in medicinal chemistry.

A critical unaddressed area is the in-depth investigation of the pharmacokinetic and pharmacodynamic profiles of promising derivatives. While in vitro activity is often reported, comprehensive in vivo studies to assess absorption, distribution, metabolism, and excretion (ADME) are often lacking. Understanding these properties is crucial for the translation of potent compounds into viable drug candidates.

Emerging Trends and Outlook for Future Research on this compound and Related Scaffolds

The future of research on this compound and its analogs is poised to follow several exciting trends. One key area will be the continued exploration of its derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease, given the promising results of some cholinesterase inhibitors based on this scaffold. nih.gov

Another emerging trend is the application of this scaffold in the design of targeted therapies, such as antibody-drug conjugates (ADCs). google.com The ethynyl group can serve as a convenient point of attachment for linkers, enabling the conjugation of potent cytotoxic agents to antibodies that specifically target cancer cells.

The use of computational and in silico methods will likely play an increasingly important role in guiding future research. icm.edu.plresearchgate.net Molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies can help to prioritize the synthesis of the most promising derivatives, thereby accelerating the drug discovery process.

Furthermore, there is a growing interest in the development of multi-target ligands, where a single molecule is designed to interact with multiple biological targets implicated in a disease. The versatile nature of the this compound scaffold makes it an attractive starting point for the design of such multi-target agents.

Q & A

What are the common synthetic routes for 1-Benzyl-4-ethynylpiperidin-4-ol, and what key reaction conditions must be controlled?

Level: Basic

Methodological Answer:

The synthesis typically involves functionalization of a piperidine core. A common approach is the ethynylation of 1-Benzyl-4-piperidone using acetylene derivatives under basic conditions. Key steps include:

- N-Benzylation : Piperidine is benzylated using benzyl chloride in the presence of a base (e.g., KCO) .

- Ethynylation : The ketone group at the 4-position undergoes nucleophilic addition with an acetylide reagent (e.g., lithium acetylide) in anhydrous THF at low temperatures (-78°C) to minimize side reactions .

- Purification : Column chromatography or recrystallization is used to isolate the product, with monitoring via TLC or HPLC .

Critical parameters include temperature control during ethynylation, inert atmosphere (N/Ar), and stoichiometric precision to avoid over-alkylation.

What safety precautions are recommended when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid :

- Skin Contact : Wash immediately with soap and water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a dry, ventilated area at 2–8°C, away from oxidizing agents and heat sources .

- Waste Disposal : Neutralize with dilute acid (e.g., acetic acid) before disposal in designated chemical waste containers .

How can researchers characterize the structural purity of this compound using spectroscopic methods?

Level: Basic

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragments like loss of benzyl (m/z 91) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and detect byproducts .

What experimental design considerations are critical when optimizing the yield of this compound synthesis?

Level: Advanced

Methodological Answer:

-

Factorial Design : Apply a 2 factorial design to evaluate variables (temperature, reaction time, reagent ratio). For example:

Factor Low Level (-1) High Level (+1) Temp -78°C 0°C Time 2 h 6 h Base 1.0 eq 1.5 eq Analyze interactions using ANOVA to identify optimal conditions . -

In Situ Monitoring : Use FTIR to track ketone disappearance (C=O stretch at ~1700 cm) and ethynyl group formation .

-

Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess moisture or side products .

How can contradictory NMR data be resolved when analyzing substituted piperidine derivatives?

Level: Advanced

Methodological Answer:

- Dynamic Effects : Piperidine ring puckering can cause signal splitting. Use variable-temperature NMR (e.g., 25°C to -40°C) to slow conformational exchange and resolve overlapping peaks .

- 2D NMR Techniques :

- HSQC : Correlate H and C signals to assign ambiguous protons.

- NOESY : Identify spatial proximity between benzyl and ethynyl groups to confirm regiochemistry .

- Computational Validation : Compare experimental H shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .

What strategies mitigate byproduct formation during the ethynylation of 1-Benzyl-4-piperidone?

Level: Advanced

Methodological Answer:

- Side Reaction Pathways :

- Catalytic Additives : Add catalytic CuI (5 mol%) to promote selective ethynylation and suppress dimerization .

- Workup Optimization : Quench with saturated NHCl instead of water to avoid hydrolysis of sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.